3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine, also known as MPSP, is a chemical compound that belongs to the pyridazine family. It is a small molecule that has been shown to have potential therapeutic effects in various diseases.
Scientific Research Applications
Anticancer Activity
(4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone: has been investigated for its potential as an anticancer agent. In silico studies suggest that it possesses drug-like properties . Researchers have explored its cytotoxic activity against cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Tubulin Inhibition
Molecular modeling studies indicate that this compound binds to the colchicine binding site of tubulin . Tubulin is a protein involved in cell division, and inhibiting its function can disrupt cancer cell growth. Investigating its interaction with tubulin could provide insights into potential therapeutic strategies.
properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-30-22-10-6-5-9-20(22)21-11-12-23(25-24-21)26-14-16-27(17-15-26)31(28,29)18-13-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWKULRYKHNCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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